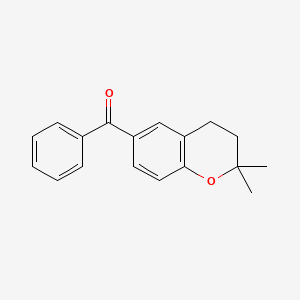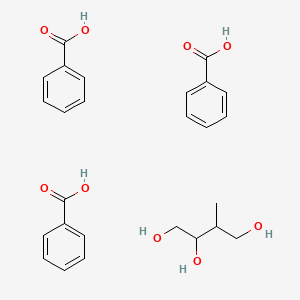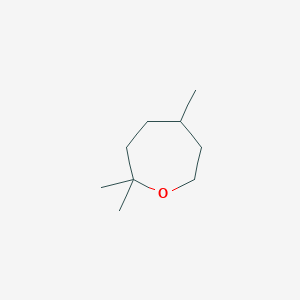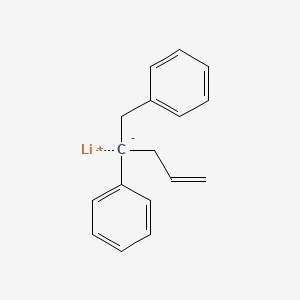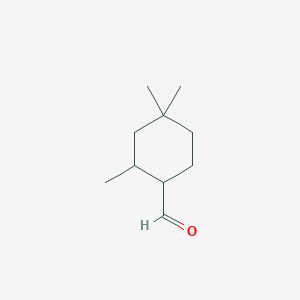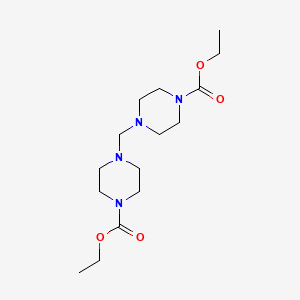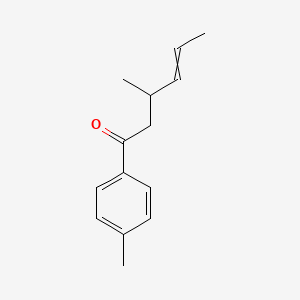
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound known for its unique chemical structure and properties. It is a cationic surfactant with two ammonium groups connected by a thiodiethylene bridge, each ammonium group being substituted with ethyl and dimethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) typically involves the quaternization of a diamine with an alkyl halide. One common method is the reaction of thiodiethylene diamine with ethyldimethylamine in the presence of a brominating agent such as methyl bromide. The reaction is carried out under controlled conditions to ensure complete quaternization and formation of the desired dibromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The diamine and alkyl halide are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to obtain the pure dibromide salt.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions through ion exchange reactions.
Oxidation and Reduction: The thiodiethylene bridge can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding amines and thiols.
Common Reagents and Conditions
Substitution: Ion exchange resins or aqueous solutions of other salts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: New quaternary ammonium salts with different anions.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Corresponding amines and thiols.
Wissenschaftliche Forschungsanwendungen
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in microbiological studies.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and antistatic agents.
Wirkmechanismus
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces such as bacterial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death. The thiodiethylene bridge provides additional stability and enhances the compound’s antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in laboratory settings as a surfactant.
Uniqueness
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) is unique due to its thiodiethylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and effectiveness as an antimicrobial agent compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
63951-39-3 |
|---|---|
Molekularformel |
C12H30Br2N2S |
Molekulargewicht |
394.26 g/mol |
IUPAC-Name |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C12H30N2S.2BrH/c1-7-13(3,4)9-11-15-12-10-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JMTRFDQKURLOMK-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(C)CCSCC[N+](C)(C)CC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


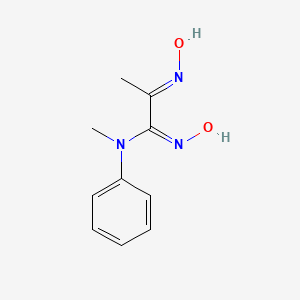

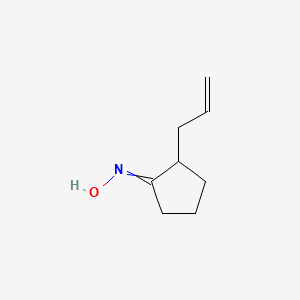
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
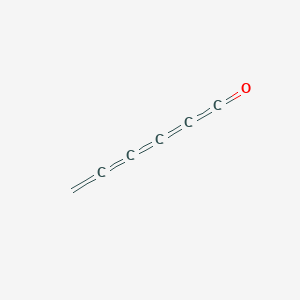
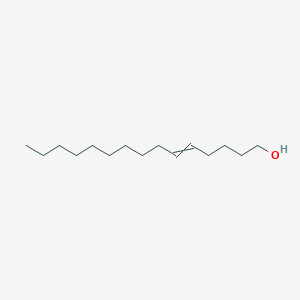
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
